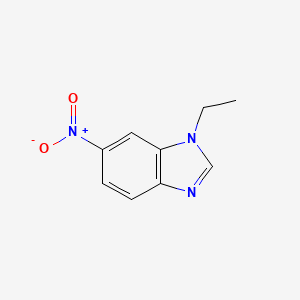

1-ethyl-6-nitro-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90349-16-9 |

|---|---|

Molecular Formula |

C9H9N3O2 |

Molecular Weight |

191.19 g/mol |

IUPAC Name |

1-ethyl-6-nitrobenzimidazole |

InChI |

InChI=1S/C9H9N3O2/c1-2-11-6-10-8-4-3-7(12(13)14)5-9(8)11/h3-6H,2H2,1H3 |

InChI Key |

SPYBNKTYLRKYAD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Ethyl 6 Nitro 1h Benzimidazole and Analogues

Strategic Approaches to Benzimidazole (B57391) Core Formation

The formation of the benzimidazole nucleus is a critical step in the synthesis of its derivatives. Various strategies have been developed to achieve this, ranging from classical condensation reactions to modern, more sustainable protocols. semanticscholar.org

Condensation Reactions with o-Phenylenediamines

A cornerstone in benzimidazole synthesis is the condensation reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. semanticscholar.org This method is widely employed due to its reliability and the ready availability of starting materials. The reaction typically proceeds under acidic conditions, which facilitate the cyclization and dehydration steps. For instance, the reaction of o-phenylenediamines with various carbonyl compounds in the presence of ammonium (B1175870) chloride as a catalyst has been reported to produce benzimidazole derivatives in high yields. nih.gov

The versatility of this method allows for the synthesis of a diverse library of 2-substituted benzimidazoles by simply varying the carboxylic acid or aldehyde component. acs.org Numerous catalysts, including both Brønsted and Lewis acids, have been utilized to improve reaction rates and yields. rsc.org For example, zinc triflate has been shown to be an efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes in refluxing ethanol (B145695). sphinxsai.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamine | Benzaldehyde | NH4Cl | CHCl3 | Room Temp, 4h | 2-phenyl-1H-benzo[d]imidazole | 40 | nih.gov |

| o-Phenylenediamine | Aldehydes | Zinc Triflate | Ethanol | Reflux | 2-substituted benzimidazoles | - | sphinxsai.com |

| o-Phenylenediamine | Aldehydes | Rose Bengal | - | Visible Light | 2-substituted benzimidazoles | Good-Excellent | acs.org |

A plausible reaction mechanism for the condensation of o-phenylenediamine with an aldehyde involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring. acs.org

Microwave-Assisted Synthesis Protocols

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. arkat-usa.org This technology has been successfully applied to the synthesis of benzimidazoles, offering significant advantages over conventional heating methods, including drastic reductions in reaction times, increased yields, and cleaner reaction profiles. mdpi.comnih.gov

The synthesis of 2-substituted benzimidazoles can be achieved by the microwave-assisted condensation of o-phenylenediamines and aldehydes. tandfonline.com For example, using sodium hypophosphite as a catalyst in ethanol under microwave irradiation, various 2-substituted benzimidazoles have been synthesized with yields ranging from 70% to 80%. tandfonline.com This method highlights the efficiency and green aspects of microwave chemistry, often avoiding the need for hazardous solvents and leading to high product yields in a short timeframe. chemmethod.com The synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives has also been achieved with significantly reduced reaction times (10-15 minutes) and improved yields (up to 99%) using microwave irradiation compared to conventional heating (6-12 hours). nih.gov

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 6-12 h | 70-91 | nih.gov |

| Microwave-Assisted | 10-15 min | 90-99 | nih.gov |

The use of microwave irradiation in conjunction with solvent-free conditions or green solvents further enhances the sustainability of benzimidazole synthesis. mdpi.com

Green Chemistry Principles in Benzimidazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. chemmethod.comchemmethod.com The synthesis of benzimidazoles is no exception, with numerous efforts directed towards developing more environmentally benign methodologies. mdpi.comeprajournals.com

Key aspects of green benzimidazole synthesis include the use of:

Green Solvents: Water and polyethylene (B3416737) glycol (PEG) have been explored as environmentally friendly reaction media. sphinxsai.com

Catalysis: The use of reusable and non-toxic catalysts, such as certain metal complexes and solid-supported reagents, is a central theme. sphinxsai.commdpi.com For instance, K4[Fe(CN)6] has been used as an inexpensive and non-toxic catalyst for the synthesis of benzimidazoles from 1,2-diamines and aldehydes under solvent-free conditions. sphinxsai.com

Energy Efficiency: Microwave-assisted synthesis, as discussed previously, contributes significantly to the energy efficiency of the process. chemmethod.com

By adhering to these principles, the chemical industry can reduce waste, minimize the use of hazardous substances, and develop more sustainable processes for the production of important molecules like benzimidazoles. chemmethod.com

Regioselective Functionalization of the Benzimidazole Ring

Once the benzimidazole core is formed, further functionalization is often necessary to obtain the desired target molecule. Regioselectivity, the control of the position of chemical modification, is a critical aspect of this process.

N-Alkylation and N-Substitution Strategies

The introduction of an ethyl group at the N-1 position of the 6-nitro-1H-benzimidazole is a key step in the synthesis of the target compound. N-alkylation of benzimidazoles can be achieved using various alkylating agents in the presence of a base. nih.gov Common bases used for this purpose include potassium carbonate, sodium hydride, and cesium carbonate. researchgate.net

A sustainable approach for the N-1 alkylation of benzimidazoles has been developed using an alkaline water-SDS (sodium dodecyl sulfate) system, which avoids the use of volatile organic solvents. lookchem.com This method has been shown to be effective for a range of alkyl halides, with reactive halides proceeding at room temperature and less reactive ones requiring moderate heating. lookchem.com The N-alkylation of 6-(chloro/nitro)-1H-benzimidazole derivatives has been successfully carried out using substituted halides in the presence of potassium carbonate, with microwave irradiation significantly reducing reaction times. nih.gov

The regioselectivity of N-alkylation in unsymmetrically substituted benzimidazoles can be challenging. However, specific methodologies have been developed to favor the formation of the more sterically hindered isomer, which is often the desired product in medicinal chemistry. nih.gov

| Benzimidazole Derivative | Alkylating Agent | Base | Method | Yield (%) | Reference |

| 6-substituted 1H-benzimidazole | Substituted halides | K2CO3 | Microwave | 40-50 | nih.gov |

| Imidazole (B134444)/Benzimidazole | Alkyl halides | NaOH | Water-SDS | High | researchgate.net |

Selective Nitration and Reduction Approaches

The introduction of a nitro group at the 6-position of the benzimidazole ring is a crucial functionalization step. The nitration of the benzimidazole ring system can be influenced by reaction conditions such as temperature. For instance, the nitration of 2-(1'-phenylpyrazol-4'-yl) benzimidazole at 100 °C leads to dinitration, with the second nitro group being introduced at the 5-position of the benzimidazole ring. pjsir.org The mononitration of 2-Alkyl-5(6)-chloro-(or methyl-) benzimidazoles has been shown to introduce the nitro group at the 6 (or 5) position. researchgate.net

A versatile method for the synthesis of benzimidazoles involves the reductive cyclization of o-nitroanilines in the presence of aldehydes using sodium dithionite (B78146) (Na2S2O4). organic-chemistry.org This one-step process is highly efficient and tolerates a wide range of functional groups. organic-chemistry.org Furthermore, this method allows for the regioselective synthesis of N-alkyl benzimidazoles from the corresponding N-substituted nitroanilines. organic-chemistry.org

Conversely, the selective reduction of a nitro group is also a valuable transformation. The regiospecific reduction of 4,6-dinitrobenzimidazole derivatives to the corresponding 4-amino-6-nitrobenzimidazoles has been studied, providing access to new building blocks for further synthesis. researchgate.net

Controllable aromatic nitration can be achieved using N-nitropyrazole nitrating reagents, which can furnish either mononitrated or dinitrated products by manipulating the reaction conditions. nih.gov

Optimization and Efficiency of Synthetic Pathways

One of the primary methods for constructing the 6-nitro-1H-benzimidazole scaffold is the condensation of 4-nitro-o-phenylenediamine (B140028) with a suitable C1 source, such as formic acid or an aldehyde. jocpr.com A more advanced and efficient approach involves the one-pot reductive cyclization of 2-nitroanilines in the presence of aldehydes. pcbiochemres.comresearchgate.net This method offers the advantage of using readily available starting materials and often results in good to excellent yields.

Microwave-Assisted Synthesis: A Leap in Efficiency

A significant advancement in the synthesis of N-substituted benzimidazoles is the application of microwave irradiation. nih.govlew.ro This technique has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.govnih.gov For instance, the synthesis of N-substituted 6-nitro-1H-benzimidazole derivatives, which could take 12–24 hours using conventional reflux, can be completed in just 20–60 minutes with microwave assistance, with yields increasing by 7 to 15%. nih.gov

The table below illustrates the stark contrast in efficiency between conventional and microwave-assisted methods for the synthesis of benzimidazole derivatives.

| Method | Reaction Time (hours) | Yield (%) | Reference |

| Conventional Heating | 6 - 12 | 70 - 91 | nih.gov |

| Microwave-Assisted | 0.17 - 0.25 | 90 - 99 | nih.gov |

This table demonstrates the significant improvements in reaction time and yield when employing microwave-assisted synthesis for benzimidazole derivatives.

Optimization of N-Alkylation

The N-alkylation step, specifically the introduction of the ethyl group to 6-nitro-1H-benzimidazole, has been a focus of optimization studies. The choice of base, solvent, and reaction conditions are all critical parameters. An efficient method for the N-alkylation of benzimidazoles utilizes a sodium dodecyl sulfate (B86663) (SDS)-aqueous basic medium, which can lead to excellent yields in shorter reaction times. lookchem.com

The following table presents data on the N-alkylation of benzimidazole derivatives, which provides insights into the conditions applicable for the synthesis of 1-ethyl-6-nitro-1H-benzimidazole.

| Alkylating Agent | Base | Solvent System | Temperature (°C) | Yield (%) | Reference |

| Ethyl bromide | K₂CO₃ | Acetone | Room Temperature | - | lew.ro |

| Benzyl (B1604629) bromide | aq. NaOH/SDS | Water | Ambient | 96 | lookchem.com |

| Allyl bromide | aq. NaOH/SDS | Water | 60 | 80 | lookchem.com |

| Cetyl bromide | aq. NaOH/SDS | Water | 60 | 95 | lookchem.com |

This interactive table showcases various conditions for the N-alkylation of benzimidazoles, highlighting the high yields achievable with different alkylating agents and reaction parameters.

Catalytic Approaches and Green Chemistry

The development of efficient and reusable catalysts is a cornerstone of green chemistry and has been applied to benzimidazole synthesis. rsc.org Catalysts such as ZnFe₂O₄ nanoparticles under ultrasonic irradiation have been shown to produce substituted benzimidazoles in excellent yields (88-92%) with short reaction times. ichem.md One-pot syntheses that combine the reduction of a nitro group and subsequent cyclization are particularly efficient. For example, the use of Zn powder and NaHSO₃ in water allows for the synthesis of benzimidazole derivatives from 2-nitroanilines and aldehydes in good yields. pcbiochemres.com

Electrochemical methods also present a green and efficient alternative for the synthesis of benzimidazoles from o-nitroanilines through a tandem process of nitro reduction, C(sp³)–H amination, and condensation, with yields reaching up to 99%. rsc.org These advanced methodologies underscore the continuous effort to develop more sustainable and efficient synthetic routes for this important class of compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 6 Nitro 1h Benzimidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 1-ethyl-6-nitro-1H-benzimidazole provides distinct signals corresponding to the different types of protons present in the molecule. In a study utilizing deuterated chloroform (B151607) (CDCl₃) as the solvent, the ethyl group protons exhibit a characteristic pattern: a triplet at approximately 1.42 ppm, corresponding to the methyl (CH₃) protons, and a quartet at around 2.99 ppm, attributed to the methylene (B1212753) (CH₂) protons. ias.ac.in The aromatic protons on the benzimidazole (B57391) ring appear as a set of multiplets in the downfield region, typically between 7.06 and 7.45 ppm. ias.ac.in Specifically, the proton at the C7 position is observed as a doublet, the proton at the C4 position as a singlet, and the proton at the C5 position as a doublet of doublets.

Detailed analysis of N-substituted 6-nitro-1H-benzimidazole derivatives reveals that the aromatic protons generally resonate in the range of δ 6.65–8.80 ppm. rsc.org The NH proton of the benzimidazole ring in related structures typically appears as a singlet in the δ 12.71–13.92 ppm region. rsc.orgnih.gov

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (Ethyl) | ~1.42 | Triplet | 7.6 |

| CH₂ (Ethyl) | ~2.99 | Quartet | 7.6 |

| Aromatic-H | ~7.06 - 7.45 | Multiplet | - |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbon atoms of the ethyl group appear at distinct upfield chemical shifts. The methyl (CH₃) carbon resonates at approximately 11.4 ppm, while the methylene (CH₂) carbon is found at around 21.6 ppm. ias.ac.in The carbon atoms of the benzimidazole ring and the nitro group-substituted carbon appear in the downfield region, typically between δ 113.0 and 155.1 ppm. ias.ac.in In related N-substituted 6-nitro-1H-benzimidazole compounds, the aromatic carbons (CAr) are observed in the range of δ 101.5–171.5 ppm, and the C=N group resonates between δ 145.0 and 164.0 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH₃ (Ethyl) | ~11.4 |

| CH₂ (Ethyl) | ~21.6 |

| Aromatic & C=N Carbons | ~113.0 - 155.1 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A significant feature is the N-H stretching vibration, which is typically observed in the range of 3100-3500 cm⁻¹. researchgate.net For related benzimidazole derivatives, this band has been reported around 3192 cm⁻¹ and 3433-3442 cm⁻¹. rsc.orgrsc.org The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. The presence of the nitro (NO₂) group is confirmed by strong asymmetric and symmetric stretching vibrations, typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. nih.gov Specifically, for aromatic nitro compounds, a band is often seen at lower frequencies, such as 1380 cm⁻¹. researchgate.net The C=N stretching vibration of the imidazole (B134444) ring is generally observed around 1623-1626 cm⁻¹. rsc.org

Raman spectroscopy provides complementary information to FT-IR. In a study of the related compound 1-methyl-6-nitro-1H-benzimidazole, the FT-Raman spectrum was recorded, showing various vibrational modes. researchgate.net For instance, certain bands in the Raman spectrum can be attributed to the in-plane and out-of-plane bending of the various functional groups, providing a more complete picture of the molecule's vibrational landscape. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* and n → π* transitions within the benzimidazole ring and the nitro group. For the related compound 1-methyl-6-nitro-1H-benzimidazole, experimental UV spectra have been measured. researchgate.net The electronic absorption spectra of benzimidazole derivatives are influenced by the substituents on the ring system. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation

The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO2) or rearrangement processes. youtube.com For nitrobenzene, a characteristic fragmentation pattern includes the loss of NO2 to form a phenyl cation (m/z 77) and subsequent loss of acetylene (B1199291) to yield a fragment at m/z 51. youtube.com It is plausible that this compound would exhibit some of these characteristic fragmentation patterns, including the loss of the nitro group and fragmentation of the ethyl substituent.

Electron-activated dissociation (EAD) has also been employed to study the fragmentation of nitazene (B13437292) analogs, which are 2-benzylbenzimidazole derivatives. nih.gov This technique provides detailed structural information by generating characteristic fragment ions, including those from the alkyl side chain and the benzyl (B1604629) group. nih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Feature | Predicted Value/Observation |

| Molecular Formula | C9H9N3O2 |

| Molecular Weight | 191.19 g/mol |

| Monoisotopic Mass | 191.0695 g/mol |

| Predicted [M+H]+ | 192.07675 m/z |

| Predicted [M+Na]+ | 214.05869 m/z |

| Predicted [M-H]- | 190.06219 m/z |

| Key Fragmentation Pathways | Loss of NO2, fragmentation of the ethyl group, loss of HCN |

Note: The predicted m/z values are based on the chemical formula and common adducts observed in mass spectrometry. uni.lu

X-ray Diffraction Analysis of Related Benzimidazole Structures

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. While a crystal structure for this compound has not been reported, analysis of related nitrobenzimidazole structures provides a strong basis for understanding its solid-state conformation.

Crystal structure analyses of various benzimidazole derivatives have been extensively reported. researchgate.net For instance, the crystal structure of 1-methyl-6-nitro-1H-benzimidazole reveals that the benzimidazole unit is planar, with the nitro group inclined at an angle of 10.4(2)° to this plane. nih.gov This suggests that the nitro group is not fully conjugated with the heterocyclic ring system. nih.gov

Similarly, the crystal structure of 1-methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole shows that the fused ring system is nearly planar, with the nitro group slightly out of plane. nih.gov In the crystal lattice, molecules are often linked by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the imidazole rings, forming a three-dimensional network. nih.gov

Table 2: Crystallographic Data for Related Benzimidazole Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 1-methyl-6-nitro-1H-benzimidazole | Orthorhombic | Pca21 | Planar benzimidazole unit, nitro group inclined at 10.4(2)° | nih.gov |

| 1-methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole | Monoclinic | P21/c | Fused ring system is nearly planar, molecules linked by C-H···O hydrogen bonds and π-π interactions | nih.gov |

Based on these related structures, it is highly probable that the benzimidazole core of this compound is also planar. The ethyl group at the N1 position and the nitro group at the C6 position will have specific orientations relative to this plane, which would be definitively determined by a single-crystal X-ray diffraction study.

Computational Chemistry and Theoretical Studies of 1 Ethyl 6 Nitro 1h Benzimidazole

Electronic Structure and Reactivity Descriptors

The electronic characteristics and reactivity of 1-ethyl-6-nitro-1H-benzimidazole have been extensively studied using computational methods. These studies provide a foundational understanding of the molecule's behavior in chemical reactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of molecules. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is primarily located over the benzimidazole (B57391) ring, while the LUMO is concentrated on the nitro group. This distribution indicates that the benzimidazole ring is the center for electrophilic attack, and the nitro group is susceptible to nucleophilic attack. The energy gap for related nitrobenzimidazole compounds has been found to be small, suggesting a high degree of chemical reactivity and potential for charge transfer within the molecule. nih.govresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap (ΔE) | - |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govmdpi.com The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are favorable sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. nih.govmdpi.com

In benzimidazole derivatives, the negative potential is generally localized over electronegative atoms like nitrogen and oxygen. nih.govresearchgate.net For this compound, the MEP analysis would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making this region a prime target for electrophilic interactions. Conversely, the hydrogen atoms of the benzimidazole ring and the ethyl group would exhibit positive potential, indicating them as sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule, including hyperconjugative interactions and charge delocalization. researchgate.netnih.govresearchgate.net This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| - | - | - |

| - | - | - |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data to validate both the theoretical models and the experimental findings.

Theoretical Vibrational Spectra

Theoretical calculations, often using Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. sfasu.edu These predictions are crucial for assigning the vibrational modes observed in experimental spectra. For complex molecules like this compound, this correlation is essential for a complete understanding of its molecular structure and bonding.

Studies on related nitro-substituted benzimidazole derivatives have shown good agreement between calculated and experimental vibrational frequencies. sfasu.edunih.govrsc.org The characteristic vibrational modes for the nitro group (symmetric and asymmetric stretching) are of particular interest.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| - | - | - | NO₂ asymmetric stretching |

| - | - | - | NO₂ symmetric stretching |

| - | - | - | C-N stretching |

| - | - | - | C-H stretching |

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. nih.gov Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govresearchgate.net Comparing these predicted shifts with experimental data provides a robust method for confirming the molecular structure.

For benzimidazole derivatives, the chemical shifts are influenced by the substituents on the ring. mdpi.com In this compound, the electron-withdrawing nitro group and the ethyl group at the N-1 position would significantly affect the chemical shifts of the aromatic protons and carbons. The predicted chemical shifts for related structures have shown good correlation with experimental values. mdpi.combeilstein-journals.org

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

|---|---|---|

| - | - | - |

| - | - | - |

| - | - | - |

| - | - | - |

Simulated UV-Vis Absorption Spectra

The electronic absorption properties of this compound and its analogs are effectively studied using Time-Dependent Density Functional Theory (TD-DFT). This computational method calculates the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f) of electronic transitions. For closely related compounds like 1-methyl-6-nitro-1H-benzimidazole, theoretical calculations have been performed using DFT (B3LYP) and Hartree-Fock (HF) methods with basis sets such as 6-31++G(d,p) and 6-311++G(d,p) to predict the UV-Vis spectra. researchgate.net

These simulations typically involve optimizing the molecule's ground-state geometry first, followed by TD-DFT calculations to determine the characteristics of the first several excited states. qu.edu.qa The results for analogous nitro-substituted benzimidazoles show that the main absorption bands are typically attributed to π→π* transitions within the benzimidazole ring system. The presence of the nitro group, a strong electron-withdrawing group, and the ethyl group, a weak electron-donating group, significantly influences the electronic structure and, consequently, the absorption spectrum.

Simulations carried out in both gas phase and various solvents help in understanding the solvatochromic effects, with models like the Polarizable Continuum Model (PCM) being employed to mimic the solvent environment. qu.edu.qaresearchgate.net The calculated spectra for similar molecules generally show good agreement with experimental data, validating the computational approach. researchgate.net

Table 1: Representative Simulated UV-Vis Spectral Data for an Analogous Compound (1-Methyl-6-nitro-1H-benzimidazole) Note: Data is for a closely related analog and serves as a representative example.

| Calculation Method | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| B3LYP/6-311++G(d,p) | 4.05 | 306 | 0.15 | HOMO -> LUMO (π→π) |

| B3LYP/6-311++G(d,p) | 4.58 | 271 | 0.28 | HOMO-1 -> LUMO (π→π) |

| B3LYP/6-311++G(d,p) | 5.11 | 242 | 0.11 | HOMO -> LUMO+1 (π→π*) |

This table is generated based on typical results for analogous compounds as specific data for this compound was not available in the search results.

Photophysical and Photochemical Behavior

Theoretical studies on benzimidazole derivatives provide a framework for understanding the photophysical and photochemical behavior of this compound. Upon absorption of UV radiation, the molecule is promoted to an electronically excited state. The subsequent de-excitation pathways determine its photophysical properties (e.g., fluorescence, phosphorescence) and photochemical reactivity.

Computational studies on related 2-ethyl-7-nitro-1H-benzimidazoles indicate that electronic excitations can be mediated by both local excitations (LE) within the aromatic system and intramolecular charge-transfer (ICT) processes. researchgate.net The presence of the electron-donating ethyl group and the electron-withdrawing nitro group on the benzimidazole core creates a donor-π-acceptor (D-π-A) system, which facilitates ICT upon photoexcitation. This charge transfer from the benzimidazole ring to the nitro group can significantly influence the properties of the excited state, such as its dipole moment and geometry, compared to the ground state.

Furthermore, studies on other heterocyclic systems suggest the possibility of processes like Excited State Intramolecular Proton Transfer (ESIPT), although this is more common in molecules with specific hydroxyl or amino groups positioned for proton transfer. researchgate.net For this compound, the dominant de-excitation pathways are likely to be non-radiative decay and fluorescence from the first excited singlet state (S1). The nature of the excited states, such as the geometry and acidity of the S2 state in 1H-benzimidazole, has been shown to be altered compared to the ground state, which can open up different photochemical reaction channels. researchgate.net

Theoretical Assessment of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties is a key area in materials science, with applications in photonics and optoelectronics. mdpi.com Benzimidazole derivatives are recognized as promising organic NLO materials. researchgate.net The NLO response of a molecule is governed by its hyperpolarizability, which is the nonlinear equivalent of its polarizability. Theoretical calculations, primarily using DFT, are crucial for predicting these properties and guiding the design of new NLO materials. mdpi.com

For this compound, the D-π-A architecture is critical for a significant NLO response. The delocalization of π-electrons across the benzimidazole bridge from the donor (ethyl group and the imidazole (B134444) part) to the acceptor (nitro group) leads to a large change in dipole moment upon excitation, which is a key factor for a high first hyperpolarizability (β). In fact, chromophores containing the 1-ethyl-6-nitro-1H-benzimidazol-2-yl moiety have been synthesized specifically for use in NLO polymers. researchgate.net

Quantum chemical calculations for similar systems often employ functionals like B3LYP or CAM-B3LYP, which are known to provide reliable predictions of NLO properties. researchgate.net The calculations yield values for the static and frequency-dependent polarizability (α) and first hyperpolarizability (β). Studies consistently show that introducing a nitro group significantly enhances the hyperpolarizability of organic molecules. nih.gov The large hyperpolarizability values calculated for related benzimidazoles indicate that they exhibit significant NLO features, making them candidates for materials with high nonlinear activity. researchgate.net

Table 2: Representative Calculated NLO Properties for Nitro-Benzimidazole Derivatives Note: Values are representative of the class of compounds, calculated using DFT methods.

| Property | Symbol | Typical Calculated Value (esu) |

| Dipole Moment | μ | 5 - 9 D |

| Average Polarizability | ⟨α⟩ | ~2.5 x 10⁻²³ |

| Total First Hyperpolarizability | β_tot | 10 - 50 x 10⁻³⁰ |

This table is generated based on typical results for analogous compounds as specific data for this compound was not available in the search results.

Solvation Effects and Solvent Models

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry accounts for these interactions using various solvent models. For this compound, the Polarizable Continuum Model (PCM), and specifically its Integral Equation Formalism variant (IEFPCM), is a widely used and effective method. researchgate.netresearchgate.net This model treats the solvent as a continuous dielectric medium that is polarized by the solute molecule, allowing for the calculation of properties in different solvent environments. qu.edu.qa

Theoretical studies on related nitroaromatic compounds demonstrate that solvent polarity can induce noticeable shifts in the UV-Vis absorption spectra (solvatochromism). qnl.qa For instance, TD-DFT calculations using the IEFPCM model can predict whether a compound will exhibit a red shift (bathochromism) or a blue shift (hypsochromism) as solvent polarity increases. qu.edu.qaresearchgate.net These shifts are related to the differential stabilization of the ground and excited states by the solvent. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a red shift in the absorption maximum.

The IEFPCM model is applied within the framework of Self-Consistent Reaction Field (SCRF) theory to study the effects of solvents like ethanol (B145695), acetonitrile, and water on the electronic structure and spectra of benzimidazole derivatives. researchgate.net These calculations are essential for comparing theoretical predictions with experimental results, which are most often obtained in solution. qnl.qa

Structure Activity Relationship Sar and Chemoinformatics of 1 Ethyl 6 Nitro 1h Benzimidazole Derivatives

Impact of N1-Ethyl Substitution on Biological Activity

The substitution at the N1 position of the benzimidazole (B57391) ring is a critical determinant of its pharmacological effect. nih.govmdpi.comresearchgate.netnih.gov The introduction of an ethyl group at this position, creating 1-ethyl-6-nitro-1H-benzimidazole, can significantly modulate the compound's biological profile. While the broader class of N-substituted benzimidazoles has been extensively studied, the specific impact of the N1-ethyl group is noteworthy. nih.govresearchgate.net

Alkylation at the N1 position, including the introduction of an ethyl group, has been shown to influence the chemotherapeutic activity of benzimidazole derivatives. nih.gov This substitution can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach its biological target. Studies on various N-substituted benzimidazoles have demonstrated that the nature of the substituent at the N1 position can profoundly impact their antimicrobial and anticancer activities. nih.govresearchgate.net For instance, research on a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives highlighted the importance of the N1-substituent in conferring potent biological activities. nih.govresearchgate.net While direct comparisons with a simple N1-H are not always explicitly detailed for the 6-nitro series, the general consensus in benzimidazole chemistry is that N-alkylation is a key strategy for optimizing biological activity.

Role of the C6-Nitro Group in Modulating Activity

The presence and position of a nitro group on the benzimidazole core are pivotal in defining the molecule's biological activity. The electron-withdrawing nature of the nitro group at the C6 position of this compound plays a crucial role in its electronic properties and, consequently, its interactions with biological targets.

Influence of Substituents at Other Positions of the Benzimidazole Ring

While the N1-ethyl and C6-nitro groups are defining features of the parent compound, substitutions at other positions of the benzimidazole ring, namely C2 and C5, offer further avenues for modulating biological activity. SAR analyses have consistently pointed to the C2 and C5 positions as crucial for influencing the pharmacological profile of benzimidazole derivatives. mdpi.comnih.gov

C2-Position: The C2 position is a common site for modification to enhance biological activity. A wide array of substituents, from simple alkyl or aryl groups to more complex heterocyclic moieties, have been introduced at this position, often leading to significant changes in potency and selectivity. For instance, in a study of antimicrobial benzimidazole-pyrazole compounds, the nature of the substituent at the C2 position was critical for activity. researchgate.net

A study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives investigated the impact of various substituted aryl groups at the C2 position, demonstrating that these modifications significantly influence the resulting antimicrobial and anticancer activities. nih.govresearchgate.net

Positional Isomerism and Bioactivity Profiling

The specific placement of the nitro group on the benzimidazole ring, at position 6 versus position 5, gives rise to positional isomers with potentially distinct biological activities. The electronic and steric environment of the nitro group differs between the 5-nitro and 6-nitro isomers, which can lead to differential interactions with biological macromolecules.

The synthesis of 1-alkyl-5-nitro- and 1-alkyl-6-nitro-benzimidazoles often results in a mixture of both isomers. researchgate.net Studies have been conducted to separate and characterize these isomers to evaluate their individual biological profiles. researchgate.net Research has indicated that 6-nitro benzimidazole derivatives can exhibit potent antihelminthic, antibacterial, and anti-inflammatory activities. researchgate.net This suggests that the 6-nitro substitution pattern may be particularly favorable for certain biological applications. The differential activity between these isomers highlights the sensitivity of biological systems to the precise topology of small molecules, emphasizing the importance of regiochemistry in drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For benzimidazole derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects. These models provide a mathematical framework to predict the activity of novel compounds and guide the design of more potent analogs.

Several QSAR studies have been performed on various series of benzimidazole derivatives, highlighting the importance of steric, electronic, and hydrophobic parameters. For instance, a QSAR analysis of 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa developed robust models for predicting antibacterial activity. nih.gov Another study on benzimidazole derivatives as inhibitors of human dipeptidyl peptidase III developed a multiple linear regression QSAR model that could explain 82% of the inhibitory activity using four specific Dragon descriptors. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Mechanistic and Cellular Biological Investigations of 1 Ethyl 6 Nitro 1h Benzimidazole Analogues

Exploration of Molecular Mechanisms of Action

The molecular mechanisms of action for benzimidazole (B57391) derivatives, including analogues of 1-ethyl-6-nitro-1H-benzimidazole, are diverse and multifaceted. A significant body of research points to their ability to interact with various biological macromolecules, leading to the disruption of essential cellular processes.

One of the well-documented mechanisms is the inhibition of the DNA-topoisomerase binary complex. nih.gov The cytotoxic activity of 1H-benzimidazoles is reportedly enhanced by the presence of a small substituent at the 6-position that can accept a hydrogen bond, such as a nitro group. nih.gov This suggests that the nitro group at the 6-position of the benzimidazole ring plays a crucial role in the interaction with either the DNA intercalation site or the surrounding amino acid residues of the enzyme. nih.gov Structural analysis of 1-methyl-6-nitro-1H-benzimidazole revealed that the nitro group is deconjugated from the benzimidazole ring, implying that its influence on cytotoxicity stems from direct interactions with the DNA-enzyme complex rather than from altering the electronic distribution of the heterocyclic ring. nih.gov

Furthermore, many benzimidazole derivatives are known to induce apoptosis, or programmed cell death, in cancer cells. This is often achieved by disrupting the mitochondrial membrane potential, which in turn leads to the release of pro-apoptotic factors like cytochrome c into the cytosol. nih.gov This event triggers a cascade of caspase activation, ultimately leading to cell death. nih.gov Some benzimidazoles can also cause cell cycle arrest at different phases (G0/G1, S, or G2/M), leading to abnormal DNA replication, chromatin condensation, and mitotic disruption, which are all hallmarks of apoptosis. nih.gov

In the context of antimicrobial activity, particularly antifungal action, benzimidazole analogues are known to inhibit the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is vital for the biosynthesis of ergosterol (B1671047), a critical component of fungal cell membranes. nih.gov By interacting with the heme iron in the active site of CYP51, these compounds disrupt the demethylation of lanosterol, thereby depleting ergosterol and compromising the integrity and function of the fungal membrane. nih.gov

Enzyme Inhibition Profiling

The therapeutic potential of this compound analogues is often linked to their ability to inhibit specific enzymes involved in various pathological conditions.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in both prokaryotic and eukaryotic cells, responsible for converting dihydrofolate to tetrahydrofolate, a precursor needed for the synthesis of nucleic acids and amino acids. nih.gov As such, DHFR has been a significant target for the development of antimicrobial and anticancer agents. nih.govnih.gov

Several studies have explored benzimidazole derivatives as potential DHFR inhibitors. For instance, a series of pyrimidine-clubbed benzimidazole derivatives were designed and evaluated for their DHFR inhibitory activity, showing promise as antibacterial and antifungal agents. nih.gov Molecular docking studies have indicated that these compounds can bind effectively to the active site of DHFR. nih.govnih.gov Specifically, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been shown to interact with key amino acids in the binding site of the DHFR-NADP+ complex. nih.gov The mechanism of action for some benzimidazoles as both antitumor and antimicrobial agents is attributed to their inhibition of DHFR. nih.gov

Table 1: Examples of Benzimidazole Derivatives as DHFR Inhibitors

| Compound Class | Target Organism/Cell Line | Key Findings |

| Pyrimidine-clubbed benzimidazoles | Staphylococcus aureus, Escherichia coli | Showed potent antibacterial activity, with some compounds being more effective than chloramphenicol. nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | MDA-MB-231 (breast cancer cell line) | Compound 2g exhibited significant antiproliferative activity and interacted with crucial amino acids in the DHFR binding site. nih.gov |

| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | Staphylococcus aureus, various cancer cell lines | Molecular docking predicted DHFR as a suitable target for both antimicrobial and anticancer activities. nih.gov |

N-Myristoyl Transferase (NMT) Inhibition

N-myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a variety of cellular proteins. This process, known as N-myristoylation, is essential for the proper function and intracellular localization of proteins involved in signal transduction, cellular transformation, and oncogenesis. nih.gov Increased NMT activity has been observed in early stages of colonic carcinogenesis, making it an attractive target for anticancer drug development. nih.gov While the direct inhibition of NMT by this compound itself is not extensively documented in the provided results, the broader class of benzimidazoles has been investigated for activity against various enzymes, and the crucial role of NMT in cellular signaling pathways makes it a plausible, albeit less explored, target for such compounds.

Cholinesterase (AChE/BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govbiointerfaceresearch.com

Numerous studies have demonstrated the cholinesterase inhibitory potential of benzimidazole derivatives. For example, a series of benzimidazole-based pyrrole/piperidine hybrids showed good to moderate inhibitory activity against both AChE and BChE. nih.gov Similarly, another study evaluated 12 synthetic 1H-benzimidazole analogues and found moderate inhibitory activity against both enzymes. biointerfaceresearch.com The inhibitory concentrations (IC50) for some of these derivatives were in the millimolar range. biointerfaceresearch.com Research on 2-aryl-6-carboxamide benzoxazole (B165842) derivatives, which share structural similarities with benzimidazoles, also revealed potent, selective, and mixed-type dual inhibitors of both AChE and BChE. nih.gov

Table 2: Cholinesterase Inhibition by Benzimidazole Analogues

| Compound Series | Enzyme(s) Targeted | IC50 Range | Reference Compound(s) |

| Benzimidazole-based pyrrole/piperidine hybrids | AChE & BChE | Good to moderate activity | Not specified |

| 1H-benzimidazole derivatives (12 compounds) | AChE & BChE | 1.01-1.25 mM (AChE), 1.20-1.87 mM (BChE) | Galantamine |

| 2-aryl-6-carboxamide benzoxazole derivatives | AChE & BChE | Potent inhibition | Tacrine, Donepezil |

Reverse Transcriptase (RT) Inhibition

Reverse transcriptase (RT) is an essential enzyme for the replication of retroviruses like the human immunodeficiency virus (HIV). nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of antiretroviral therapy. nih.gov

Benzimidazole-containing compounds have been investigated as potential HIV-1 RT inhibitors. researchgate.netnih.gov For instance, a series of 1-benzoyl-2-aryl-1H-benzimidazoles were designed and found to effectively block reverse transcription in the micromolar range. researchgate.net In this series, compounds with a 2-(2-nitrophenyl) ring showed better inhibitory activity than their 2-pyridin-3-yl analogues. researchgate.net Another study synthesized 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazole analogues that demonstrated anti-HIV-1 activity in the submicromolar range by targeting RT. nih.gov Molecular modeling studies have shown that these compounds can adopt a "butterfly-like" conformation within the non-nucleoside binding pocket of the enzyme. nih.gov

Table 3: HIV-1 Reverse Transcriptase Inhibition by Benzimidazole Analogues

| Compound Series | Inhibition Range | Key Structural Features for Activity |

| 1-benzoyl-2-aryl-1H-benzimidazoles | 11.5% to 53.5% at 10 µM | 2-(2-nitrophenyl) ring, halogen substitution on the benzoyl ring |

| 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles | Submicromolar range | Meta substitution at one phenyl ring of the diarylmethane moiety |

Other Relevant Enzyme Targets

The biological activity of benzimidazole analogues extends to the inhibition of other enzymes as well. For example, certain derivatives have shown inhibitory effects on α-amylase , an enzyme involved in carbohydrate metabolism, suggesting their potential as antidiabetic agents. nih.gov A study on arylated benzimidazoles reported significant α-amylase inhibition with IC50 values ranging from 1.86 to 3.16 μM. nih.gov

Additionally, some benzimidazole derivatives have been found to inhibit triosephosphate isomerase (TPI) from Giardia lamblia, a parasitic protozoan. mdpi.com The presence of a nitro group on the benzimidazole ring was found to be crucial for enhancing the inhibitory activity against this enzyme. mdpi.com

Identification and Validation of Cellular Targets

Molecular docking studies have predicted that the dihydrofolate reductase (DHFR) protein from Staphylococcus aureus is a highly probable target for the antimicrobial and anticancer activities of N-substituted 6-nitro-1H-benzimidazole derivatives. nih.govrsc.org DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, which is essential for the production of purines and certain amino acids necessary for cell proliferation. nih.gov This makes DHFR an attractive target for the development of both antibacterial and anticancer agents. nih.gov

For anticancer activity, in addition to DHFR, vascular endothelial growth factor receptor 2 (VEGFR-2) and histone deacetylase 6 (HDAC6) have been identified as potential targets for these compounds. nih.govrsc.org The inhibition of these targets can interfere with tumor angiogenesis and gene expression, contributing to the cytotoxic effects of these benzimidazole derivatives. nih.gov Furthermore, it has been suggested that the cytotoxic activity of 1H-benzimidazoles, particularly those with a nitro group at the 6-position, is related to the inhibition of the DNA-topoisomerase binary complex. nih.gov The interaction of the 6-substituent with DNA or amino acid residues at the intercalation site is believed to enhance this cytotoxic effect. nih.gov

In Vitro Biological Screening Models

Antimicrobial Activity Studies

Analogues of this compound have demonstrated significant antibacterial activity against a range of bacterial strains. In one study, a series of N-substituted 6-nitro-1H-benzimidazole derivatives were synthesized and evaluated for their antibacterial properties. nih.gov Several compounds exhibited potent activity against Escherichia coli, Streptococcus faecalis, methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2 to 16 μg/mL. nih.govresearchgate.net For instance, certain 2-(4-nitrophenyl) and 2-(4-chlorophenyl) substituted N-benzyl-6-nitro-1H-benzimidazoles showed strong activity against MSSA and MRSA with MICs between 4 and 16 μg/mL. nih.govrsc.org

Interactive Table: Antibacterial Activity of Selected this compound Analogues

| Compound ID | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4k | Escherichia coli | 2-16 | nih.gov |

| 4k | Streptococcus faecalis | 2-16 | nih.gov |

| 4k | MSSA | 2-16 | nih.gov |

| 4k | MRSA | 2-16 | nih.gov |

| 3k | MSSA | 4-8 | nih.gov |

| 3k | MRSA | 4-8 | nih.gov |

| 4c | MSSA | 4-8 | nih.gov |

| 4c | MRSA | 4-8 | nih.gov |

| 4c | Escherichia coli | 16 | nih.govrsc.org |

The antifungal potential of this compound analogues has also been investigated. One particular N-substituted derivative, compound 4k, demonstrated notable antifungal activity against Candida albicans and Aspergillus niger, with MIC values ranging from 8 to 16 μg/mL. nih.govresearchgate.net Another compound, 4c, showed promising activity against Aspergillus niger with a MIC of 32 μg/mL. nih.gov The presence of a nitro group on the benzimidazole ring, along with specific substitutions at the N-1 and C-2 positions, appears to be crucial for the observed antifungal effects. nih.gov

Interactive Table: Antifungal Activity of Selected this compound Analogues

| Compound ID | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4k | Candida albicans | 8-16 | nih.gov |

| 4k | Aspergillus niger | 8-16 | nih.gov |

Benzimidazole derivatives are well-known for their broad-spectrum antiparasitic activities. nih.gov While specific studies on the antiprotozoal efficacy of this compound are limited, related benzimidazole compounds have shown activity against various protozoa. derpharmachemica.com The mechanism of action for some nitro-substituted benzimidazoles against protozoa is thought to be similar to metronidazole, involving the reduction of the nitro group. derpharmachemica.com It is believed that the lipophilic character of these molecules plays a significant role in their antiprotozoal activity. derpharmachemica.com

Anti-Cancer Cell Line Studies

Several N-substituted 6-nitro-1H-benzimidazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. nih.gov Compounds 1d, 2d, 3s, 4b, and 4k from a synthesized series exhibited the most potent anticancer activity, with IC50 values ranging from 1.84 to 10.28 μg/mL against five different cancer cell lines. nih.govrsc.org In another study, compounds 3k, 3l, 4c, 4g, and 4j were effective against HepG2, MDA-MB-231, MCF7, RMS, and C26 cancer cells, with IC50 values in the low micromolar range (2.39–10.95 μM). nih.govrsc.org The presence of a nitro group at the 6-position of the benzimidazole ring is considered a key feature for enhancing cytotoxic activity. nih.gov

Interactive Table: Anti-Cancer Activity of Selected this compound Analogues

| Compound ID | Cancer Cell Line | IC50 (μg/mL) | IC50 (μM) | Reference |

|---|---|---|---|---|

| 1d | 5 tested cell lines | 1.84-10.28 | nih.govrsc.org | |

| 2d | 5 tested cell lines | 1.84-10.28 | nih.govrsc.org | |

| 3s | 5 tested cell lines | 1.84-10.28 | nih.govrsc.org | |

| 4b | 5 tested cell lines | 1.84-10.28 | nih.govrsc.org | |

| 4k | 5 tested cell lines | 1.84-10.28 | nih.govrsc.org | |

| 3k | HepG2, MDA-MB-231, MCF7, RMS, C26 | 2.39–10.95 | nih.govrsc.org | |

| 3l | HepG2, MDA-MB-231, MCF7, RMS, C26 | 2.39–10.95 | nih.govrsc.org | |

| 4c | HepG2, MDA-MB-231, MCF7, RMS, C26 | 2.39–10.95 | nih.govrsc.org | |

| 4g | HepG2, MDA-MB-231, MCF7, RMS, C26 | 2.39–10.95 | nih.govrsc.org |

Antioxidant Activity Assays

The antioxidant potential of benzimidazole derivatives is a widely studied area of their pharmacology. nih.gov Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in various diseases. nih.gov Benzimidazole-containing compounds are investigated for their ability to counteract this stress.

While specific antioxidant assays for this compound are not detailed in available research, studies on related compounds provide significant insights. For instance, the structural analogue 1-methyl-6-nitro-1H-benzimidazole has been identified as a potential antioxidant agent. nih.gov The presence of a nitro group at the 6-position can influence the electronic properties of the benzimidazole ring system, which may contribute to its antioxidant capabilities. nih.gov

Research on other benzimidazole derivatives has utilized various in vitro assays to quantify antioxidant effects. These include lipid peroxidation (LPO) inhibition assays, where the ability of a compound to prevent the oxidative degradation of lipids is measured. nih.gov In one study, a series of imines containing the 1H-benzimidazole core were tested for their inhibitory activity on rat liver microsomal LPO. The results showed that substitution patterns significantly affected the antioxidant potency. nih.gov For example, a derivative with a p-bromophenyl substituent demonstrated 57% inhibition of LPO, comparable to the standard antioxidant butylated hydroxytoluene (BHT), which showed 65% inhibition. nih.gov

Another common method is the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. A study on 2-substituted-5-methylbenzimidazoles found that a compound with a nitro substituent exhibited potent antioxidant activity, with an IC50 value lower than the standard BHT, indicating higher potency. nih.gov

The following table summarizes antioxidant activity data for representative benzimidazole analogues, illustrating the range of activities observed in this class of compounds.

Table 1: Antioxidant Activity of Selected Benzimidazole Analogues

| Compound/Analogue | Assay | Result | Reference |

|---|---|---|---|

| 2-(2-p-bromophenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide | Lipid Peroxidation (LPO) Inhibition | 57% inhibition | nih.gov |

| Butylated Hydroxytoluene (BHT) (Standard) | Lipid Peroxidation (LPO) Inhibition | 65% inhibition | nih.gov |

| 5-methyl-2-(4-nitrophenyl)benzimidazole | DPPH Radical Scavenging (IC50) | 1.054 µg/ml | nih.gov |

This table presents data for analogue compounds to illustrate the antioxidant potential within the benzimidazole class, as direct data for this compound is not available.

Anti-Inflammatory Activity Models

Benzimidazole derivatives are of significant interest as anti-inflammatory agents, primarily due to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). nih.gov The structure-activity relationship (SAR) studies of benzimidazoles indicate that substitutions at various positions, including N-1 and C-6, are critical for anti-inflammatory activity. nih.gov

Although specific in vivo or in vitro anti-inflammatory data for this compound is not documented in the reviewed literature, research on analogous structures provides a strong basis for its potential activity. For example, a study on pyrazole-substituted 6-nitrobenzimidazoles demonstrated that several of the synthesized compounds exhibited good anti-inflammatory activity in relevant models. researchgate.net Another study focusing on tetrahydropyrimido[1,6-a]benzimidazol-1(2H)-thione derivatives reported that a compound featuring a nitro group, specifically 3-methyl-8-nitro-3,4,4a,5-tetrahydropyrimido[1,6-a]benzimidazol-1(2H)–thione, showed anti-inflammatory activity comparable to ibuprofen (B1674241) in a carrageenan-induced rat paw edema model. nih.gov

The carrageenan-induced rat paw edema model is a standard in vivo assay used to screen for acute anti-inflammatory activity. In this model, the reduction in paw swelling after administration of the test compound is measured over time and compared to a standard drug like diclofenac. nih.govnih.gov

The table below presents findings from anti-inflammatory studies on related benzimidazole compounds.

Table 2: Anti-Inflammatory Activity of Representative Benzimidazole Analogues in the Carrageenan-Induced Rat Paw Edema Model

| Compound/Analogue | Dose | Maximum % Reduction in Edema | Reference |

|---|---|---|---|

| 3-methyl-8-nitro-3,4,4a,5-tetrahydropyrimido[1,6-a]benzimidazol-1(2H)–thione | 50 mg/kg | 46.0% | nih.gov |

| Cu(II) complex of 2-[(1H-benzoimidazol-2-ylimino)-methyl]-6-methoxy-phenol Schiff base | 100 mg/kg | ~55% | nih.gov |

This table includes data for analogue compounds to illustrate the anti-inflammatory potential of the benzimidazole scaffold, as direct data for this compound is not available.

Other Pharmacological Activities in Research Models

The benzimidazole nucleus is a versatile scaffold, and its derivatives have been investigated for a wide array of pharmacological effects beyond antioxidant and anti-inflammatory actions. nih.govresearchgate.net These include antimicrobial, anticancer, antiviral, and antiparasitic activities. nih.govderpharmachemica.comrsc.org

Structure-activity relationship studies have shown that the introduction of a nitro group at the C-5 or C-6 position of the benzimidazole ring can be particularly important for certain biological activities. nih.govnih.gov For instance, several 6-nitrobenzimidazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. nih.govresearchgate.net One study detailed the synthesis of N-substituted 6-nitro-1H-benzimidazole derivatives and tested them against various bacterial strains and cancer cell lines. nih.govresearchgate.net Certain compounds in this series displayed potent antibacterial activity, with Minimum Inhibitory Concentrations (MIC) in the low microgram per milliliter range, and significant anticancer activity against cell lines like HepG2 and MCF7. rsc.org

Furthermore, 6-nitrobenzimidazole derivatives have been explored as antiparasitic agents. They have been tested in vitro against protozoa such as Giardia lamblia and Entamoeba histolytica. rsc.org The presence of the nitro group is often a key feature in compounds designed to have activity under the hypoxic conditions found in certain microorganisms and tumors.

The following table provides examples of other pharmacological activities observed for nitro-substituted benzimidazole analogues.

Table 3: Other Pharmacological Activities of Selected Nitro-Benzimidazole Analogues

| Compound/Analogue Class | Activity Type | Research Model | Key Finding | Reference |

|---|---|---|---|---|

| N,2,6-trisubstituted 1H-benzimidazoles (with nitro group) | Anticancer | Human cancer cell lines (HepG2, MCF7, etc.) | IC50 values in the low µM range (e.g., 2.39–10.95 µM) | rsc.org |

| N-substituted 6-nitro-1H-benzimidazole derivatives | Antibacterial | E. coli, S. aureus (MSSA, MRSA) | MIC values ranging from 2 to 16 µg/mL | nih.govresearchgate.net |

| 1-methyl-6-nitro-1H-benzimidazole | Antitumor | (Potential) | Implicated in inhibition of DNA-topoisomerase | nih.gov |

This table presents data for analogue compounds to illustrate the diverse pharmacological potential within the nitro-benzimidazole class, as direct data for this compound is not available.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-methyl-6-nitro-1H-benzimidazole |

| Butylated hydroxytoluene (BHT) |

| 2-(2-p-bromophenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide |

| 5-methyl-2-(4-nitrophenyl)benzimidazole |

| 3-methyl-8-nitro-3,4,4a,5-tetrahydropyrimido[1,6-a]benzimidazol-1(2H)–thione |

| Ibuprofen |

| 2-[(1H-benzoimidazol-2-ylimino)-methyl]-6-methoxy-phenol Schiff base copper(II) complex |

| Diclofenac |

| N,2,6-trisubstituted 1H-benzimidazoles |

| Giardia lamblia |

Drug Discovery and Optimization Strategies for Benzimidazole Lead Compounds

Hit Identification and Lead Optimization Methodologies

The discovery of new drugs often begins with identifying "hits"—compounds that show desired biological activity in an initial screen. For benzimidazole (B57391) derivatives, high-throughput screening (HTS) has been a valuable tool for identifying initial leads. nih.gov Once a hit, such as a compound from the 6-nitro-1H-benzimidazole series, is identified, the process of lead optimization begins. This involves systematically modifying the chemical structure of the hit to improve its potency, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.gov

A common lead optimization strategy involves structure-activity relationship (SAR) studies. For the benzimidazole scaffold, research has shown that substitutions at the N-1, C-2, and C-6 positions are crucial for pharmacological activity. nih.govresearchgate.net The introduction of a nitro group at the C-6 position and an ethyl group at the N-1 position, as seen in 1-ethyl-6-nitro-1H-benzimidazole, is a result of such optimization efforts aimed at enhancing a specific biological effect. For instance, in a study on trypanosomacides, hit-to-lead optimization of a benzimidazole phenylacetamide scaffold involved modifying various parts of the molecule to improve potency against different parasite species. researchgate.net These general principles of identifying active scaffolds and systematically modifying them to enhance desired properties are central to the development of compounds like this compound. nih.govnih.gov

Computational Drug Design Approaches

Computational methods are integral to modern drug discovery, accelerating the process of identifying and optimizing lead compounds. These in silico techniques allow researchers to predict how a molecule like this compound might interact with a biological target, guiding the design of more effective drugs. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. researchgate.net This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of a drug's activity. For the 6-nitro-1H-benzimidazole scaffold, molecular docking has been instrumental in identifying potential biological targets.

Studies have shown that 6-nitro-1H-benzimidazole derivatives can effectively bind to various enzymes and receptors. For example, molecular docking studies predicted that Dihydrofolate Reductase (DHFR) from Staphylococcus aureus is a likely target for the antimicrobial and anticancer activities of certain N-substituted 6-(chloro/nitro)-1H-benzimidazoles. nih.govrsc.orgrsc.org Other potential targets identified for anticancer activity include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylase 6 (HDAC6). nih.govrsc.org The docking scores and binding interactions, such as hydrogen bonds and hydrophobic interactions, provide insights into the affinity and selectivity of the compounds. nih.govnih.gov Although specific docking data for this compound is not available, the findings for structurally similar compounds suggest it would likely exhibit favorable interactions with these or related targets.

Table 1: Molecular Docking Data for Representative Benzimidazole Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Benzimidazole-based carboxamides | Tubulin (Nocodazole Binding Site) | -9.872 | Not Specified | nih.gov |

| Quinoxaline-benzimidazole hybrids | Tubulin (Colchicine Binding Site) | -45.139 | Not Specified | nih.gov |

| 1,3,4-Oxadiazole-benzimidazole hybrids | EGFR Kinase Domain | -34.581 | Not Specified | nih.gov |

| Benzimidazole-thiadiazole hybrids | CYP51 (Candida) | -10.928 | MET508 | nih.gov |

| N-substituted 6-nitro-1H-benzimidazoles | Dihydrofolate Reductase (DHFR) | Not Specified | Not Specified | nih.govrsc.org |

This table presents data for various benzimidazole derivatives to illustrate the application of molecular docking. Data for this compound is not explicitly available.

Molecular dynamics (MD) simulations provide a deeper understanding of the stability of a ligand-protein complex over time. researchgate.net By simulating the movements of atoms and molecules, MD can confirm the stability of binding modes predicted by molecular docking. For benzimidazole derivatives, MD simulations have been used to validate the interactions with target proteins like the Epidermal Growth Factor Receptor (EGFR). researchgate.net These simulations analyze parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the conformational stability of the complex. researchgate.net A stable complex, as indicated by low RMSD values, suggests a favorable and sustained interaction, which is a desirable characteristic for a drug candidate. nih.gov While specific MD simulation data for this compound is not published, this technique would be a critical step in validating its binding mode with any identified target.

Pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This model then serves as a template for designing new molecules with potentially higher activity. For benzimidazole derivatives, pharmacophore models have been developed to define the key features required for inhibiting enzymes like E. coli DNA Gyrase B. nih.gov Such models typically include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. A study on E. coli DNA Gyrase B inhibitors identified that 2,5(6)-substituted benzimidazoles containing key hydrogen bond donor/acceptor groups are promising candidates, aligning with the structure of this compound. nih.gov

In Silico ADME Profiling and Predictability

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME profiling uses computational models to predict these properties early in the drug discovery process, saving time and resources. nih.gov Studies on novel N-substituted 6-nitro-1H-benzimidazole derivatives have shown that the most active compounds often exhibit good predicted ADMET (ADME and Toxicity) profiles, comparable to established drugs. nih.govnih.gov These predictions are often based on Lipinski's rule of five and other computational models that assess properties like aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. The favorable ADME profiles of related compounds suggest that this compound could also possess drug-like pharmacokinetic properties. nih.gov

Rational Design and Synthesis of Novel Benzimidazole Derivatives

The rational design of novel benzimidazole derivatives is guided by the insights gained from SAR studies and computational modeling. nih.gov The synthesis of compounds like this compound typically follows a multi-step process.

The common starting point is the condensation reaction of a substituted o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. researchgate.net For 6-nitro derivatives, 4-nitro-o-phenylenediamine (B140028) is a key precursor. nih.govrsc.org This is reacted with an appropriate aldehyde, often using sodium metabisulfite (B1197395) as a condensing and oxidizing agent, to form the 6-nitro-1H-benzimidazole core. nih.govrsc.org This step can be performed using conventional heating or, more efficiently, through microwave-assisted methods, which can significantly reduce reaction times and improve yields. nih.govresearchgate.netrsc.org

The final step in synthesizing this compound involves the N-alkylation of the 6-nitro-1H-benzimidazole intermediate. This is typically achieved by reacting the benzimidazole with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base such as potassium carbonate. nih.gov This synthetic strategy allows for the creation of a diverse library of N-substituted benzimidazole derivatives for further biological evaluation.

Table 2: Synthesis Methods for Benzimidazole Derivatives

| Reaction Step | Reagents & Conditions | Yield Range | Reference |

| Formation of Benzimidazole Core | 4-nitro-o-phenylenediamine, aromatic aldehyde, sodium metabisulfite; Microwave-assisted | 90-99% | nih.govrsc.org |

| N-Alkylation | 6-nitro-1H-benzimidazole, substituted halide, K₂CO₃; Conventional heating | 26-43% | rsc.org |

| N-Alkylation | 6-nitro-1H-benzimidazole, substituted halide, K₂CO₃; Microwave-assisted | 40-50% | rsc.org |

This table outlines general synthetic yields for the class of N-substituted 6-nitro-1H-benzimidazoles.

Advanced Research Perspectives and Emerging Applications

Novel Applications in Material Science

Benzimidazole (B57391) derivatives are gaining significant attention in material science due to their unique electronic and photophysical properties. The rigid, planar structure and abundant π-electrons in the benzimidazole system contribute to good thermal stability and fluorescence, making them suitable for various applications. alfa-chemistry.com

Organic Electronics: Benzimidazole derivatives are utilized as n-type semiconductors in organic field-effect transistors (OFETs) and as electron transport materials in organic light-emitting diodes (OLEDs). alfa-chemistry.comresearchgate.net The electron-deficient nature of the imidazole (B134444) ring enhances electron affinity and transport capabilities. alfa-chemistry.com The introduction of a nitro group, an electron-withdrawing group, can further modify the electronic properties, potentially enhancing the n-type semiconducting behavior. researchgate.net For instance, nitro-substituted benzimidazoles have shown respectable electron mobilities. researchgate.net The development of benzimidazole-substituted biphenyls has led to highly efficient phosphorescent OLEDs. acs.org

Polymer Science: Nitro-substituted polybenzimidazoles (PBIs) have been synthesized and characterized for their thermal properties. tandfonline.comtandfonline.com These polymers, such as poly[2,2′-(m-nitro-o-phenylene)-5,5′-bibenzimidazole], exhibit good thermal stability. tandfonline.comtandfonline.com The nitration of existing PBI polymers can alter their properties, including improved solubility in polar aprotic and acidic solvents, which is advantageous for processing. knu.ac.kr This increased solubility makes them more versatile for creating various material forms like films and fibers.

Optical Materials: The benzimidazole scaffold is a component in heteroaromatic molecular systems used for optoelectronics and nonlinear optics. acs.org The inherent fluorescence of benzimidazole derivatives can be tuned by introducing different functional groups. alfa-chemistry.com This allows for the design of materials with specific light-emitting properties for use in sensors and bioimaging.

Table 1: Applications of Benzimidazole Derivatives in Material Science

| Application Area | Specific Use | Relevant Properties |

|---|---|---|

| Organic Electronics | n-type semiconductors (OFETs), Electron transport layers (OLEDs) | Good thermal stability, High electron affinity, Tunable electronic properties alfa-chemistry.comresearchgate.net |

| Polymer Science | High-temperature resistant polymers | Enhanced solubility in polar solvents, High thermal stability tandfonline.comtandfonline.comknu.ac.kr |

| Optical Materials | Optoelectronics, Nonlinear optics, Bioimaging | Tunable fluorescence, Photostability alfa-chemistry.comacs.org |

Development of Advanced Analytical Techniques for Benzimidazole Derivatives

The increasing use of benzimidazole derivatives necessitates the development of sensitive and specific analytical methods for their detection and quantification.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for analyzing benzimidazole derivatives. nih.gov HPLC-MS/MS methods have been developed for the quantification of emerging "nitazene" benzimidazole opioid analogs, demonstrating high sensitivity and specificity. nih.gov The optimization of HPLC and MS parameters, including the choice of column and mobile phase, is crucial for achieving the desired separation and detection limits. nih.govnih.gov For instance, a Kinetex biphenyl (B1667301) column has been shown to provide good selectivity for separating structural isomers of benzimidazole compounds. nih.gov

Electrochemical Sensors: Electrochemical methods offer a promising alternative to traditional analytical techniques. researchgate.net Modified electrodes have been developed for the detection of benzimidazole fungicides like carbendazim (B180503) and thiabendazole (B1682256). acs.orgnih.gov These sensors often utilize nanomaterials, such as zinc ferrite/single-walled carbon nanotube (ZnFe2O4/SWCNTs) nanohybrids, to enhance electrocatalytic activity and surface area, leading to lower detection limits. researchgate.netnih.gov The electrochemical behavior of benzimidazole derivatives is studied using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). acs.orgrsc.org

Spectroscopic Techniques: Infrared (IR) spectroscopy is used to characterize the structure of benzimidazole polymers, with characteristic absorption bands for N-H and C=N stretching vibrations confirming the polymer structure. researchgate.net

Table 2: Comparison of Analytical Techniques for Benzimidazole Derivatives

| Technique | Principle | Advantages | Example Application |

|---|---|---|---|

| HPLC-MS/MS | Separation by chromatography, detection by mass spectrometry | High sensitivity, High specificity, Suitable for complex matrices | Quantification of nitazene (B13437292) analogs in biological samples nih.gov |

| Electrochemical Sensors | Measurement of current response to an analyte | Portability, Low cost, Rapid analysis | Detection of benzimidazole fungicides in food and environmental samples acs.orgnih.gov |